molecular formula C15H14FN5O B7762546 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 937598-58-8

1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B7762546
CAS No.: 937598-58-8
M. Wt: 299.30 g/mol
InChI Key: ZNYDSCBVZAYJJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 6, and a carbohydrazide moiety at position 2. This compound has been classified under pyrazolo[3,4-b]pyridine derivatives, a scaffold known for diverse biological activities .

Properties

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-8-7-12(15(22)19-17)13-9(2)20-21(14(13)18-8)11-5-3-10(16)4-6-11/h3-7H,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYDSCBVZAYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126201
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-58-8
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the pyridine ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyridine ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the carbohydrazide moiety: Finally, the carbohydrazide group is introduced through the reaction of the intermediate with hydrazine hydrate under appropriate conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the carbohydrazide moiety are replaced by other groups.

    Condensation: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. Specifically, 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation. It potentially induces apoptosis in malignant cells while sparing normal cells.
  • Case Study : In vitro studies demonstrated a dose-dependent reduction in cell viability in human breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.

  • Research Findings : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration .
  • Potential Applications : This activity suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis of Novel Materials

The unique structure of this compound allows it to be utilized as a building block for synthesizing novel materials.

  • Polymeric Applications : Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.
  • Case Study : A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .

Pesticidal Properties

The compound's biological activity extends into agricultural applications where it is being investigated for its pesticidal properties.

  • Insecticidal Activity : Preliminary studies suggest that this compound can act as an insecticide against common agricultural pests.
  • Field Trials : Field trials have shown significant reductions in pest populations when crops were treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazolo[3,4-b]pyridine core is conserved across analogs, but substitutions at positions 1, 3, 4, and 6 modulate physicochemical and pharmacological properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight Notable Features
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 4-Fluorophenyl Methyl Carbohydrazide Methyl 313.34* Discontinued; fluorophenyl enhances lipophilicity
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Phenyl Methyl Acetyl-carbohydrazide Phenyl 413.46 Acetyl group may reduce metabolic stability
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Ethyl Methyl Carbohydrazide Methyl 233.27 Simplified alkyl substitution; lower molecular weight
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Phenyl Methyl Carbohydrazide 4-Methoxyphenyl 403.43 Methoxy group improves solubility
6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Methyl Methyl Carbohydrazide Furan-2-yl 289.29 Heterocyclic furan enhances π-π interactions
N-Benzyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 4-Fluorophenyl Methyl Benzyl-carboxamide Methyl 374.42 Carboxamide reduces hydrogen-bonding potential

*Calculated based on molecular formula.

Key Differences and Implications

Ethyl substitution (e.g., 1-ethyl-3,6-dimethyl analog) reduces steric hindrance, possibly improving synthetic accessibility .

Position 4 Functional Groups: The carbohydrazide moiety in the target compound offers hydrogen-bond donor/acceptor sites, which are critical for interactions with enzymatic targets. In contrast, acetyl or carboxamide groups (e.g., N′-acetyl or N-benzyl-carboxamide analogs) may reduce binding affinity due to decreased polarity .

Position 6 Modifications: Methyl (target compound) vs.

Biological Activity

The compound 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevance in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: Cytotoxicity Assessment

In a study conducted by Xia et al. (2022), several pyrazolo derivatives were screened for their antitumor activity. The compound exhibited an IC50 value of 49.85 µM , indicating moderate cytotoxicity against tumor cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54949.85Induction of apoptosis
Other DerivativesMCF-70.46Inhibition of Aurora-A kinase

The mechanisms underlying the biological activity of this compound appear to involve multiple pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including Aurora-A kinase, which is crucial in cell cycle regulation and mitosis .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Neuropharmacological Effects

Beyond its anticancer properties, there is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may modulate neurotransmitter systems. For instance, compounds within this class have been investigated for their role as positive allosteric modulators at metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Parkinson's disease .

Neuropharmacology Case Study

A study on related compounds indicated their efficacy in enhancing mGluR4 activity in preclinical models. This suggests that similar derivatives may have therapeutic potential in treating neurological disorders .

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